molecular formula C8H9N3O3 B13122581 6-Acetamido-5-methylpyrazine-2-carboxylic acid

6-Acetamido-5-methylpyrazine-2-carboxylic acid

Cat. No.: B13122581
M. Wt: 195.18 g/mol
InChI Key: HAYAKMDQUYAPJC-UHFFFAOYSA-N
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Description

6-Acetamido-5-methylpyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H9N3O3 It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-acetamido-5-methylpyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the acylation of 5-methylpyrazine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the electrolytic oxidation of 2,5-dimethylpyrazine or 2-methyl-5-(substituted) methylpyrazine. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Acetamido-5-methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

6-Acetamido-5-methylpyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 6-acetamido-5-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interfere with the synthesis of nucleic acids or proteins, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 6-Acetamido-5-methylpyrazine-2-carboxylic acid is unique due to its specific acetamido group, which imparts distinct chemical and biological properties. This functional group enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in medicinal research.

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

6-acetamido-5-methylpyrazine-2-carboxylic acid

InChI

InChI=1S/C8H9N3O3/c1-4-7(10-5(2)12)11-6(3-9-4)8(13)14/h3H,1-2H3,(H,13,14)(H,10,11,12)

InChI Key

HAYAKMDQUYAPJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N=C1NC(=O)C)C(=O)O

Origin of Product

United States

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